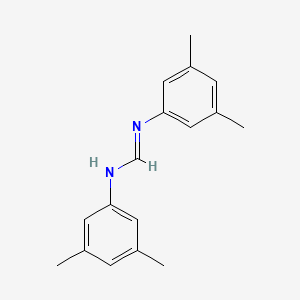![molecular formula C9H21NOSi B14497901 N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine CAS No. 64728-12-7](/img/structure/B14497901.png)
N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine is a chemical compound with the molecular formula C8H19NOSi. This compound is known for its unique structure, which includes a trimethylsilyl group attached to an enamine. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine typically involves the reaction of N,N-dimethylamine with a trimethylsilyl-protected enol ether. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a Lewis acid such as titanium tetrachloride (TiCl4) or boron trifluoride (BF3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamine to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The enamine moiety can participate in nucleophilic addition and substitution reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but lacks the enamine moiety.
N,N-Diethyltrimethylsilylamine: Contains an ethyl group instead of a methyl group.
1-(Trimethylsilyl)imidazole: Contains an imidazole ring instead of an enamine.
Uniqueness
N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine is unique due to the presence of both the trimethylsilyl group and the enamine moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
64728-12-7 |
|---|---|
Molekularformel |
C9H21NOSi |
Molekulargewicht |
187.35 g/mol |
IUPAC-Name |
N,N-dimethyl-1-trimethylsilyloxybut-1-en-1-amine |
InChI |
InChI=1S/C9H21NOSi/c1-7-8-9(10(2)3)11-12(4,5)6/h8H,7H2,1-6H3 |
InChI-Schlüssel |
LJIUSKLPUGUWSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(N(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
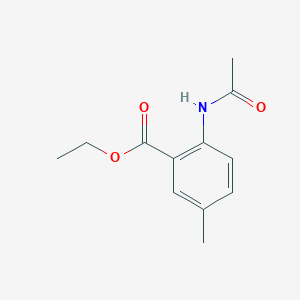
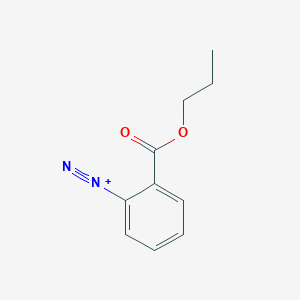
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)

![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
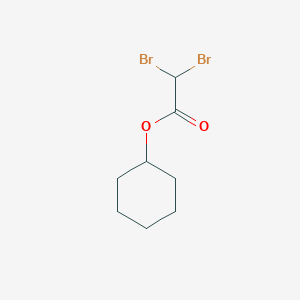

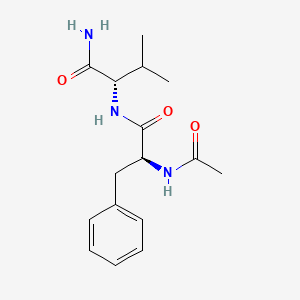
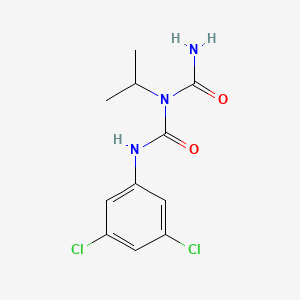
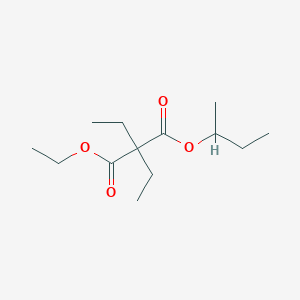
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
